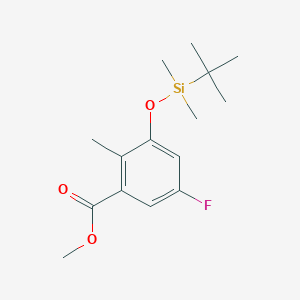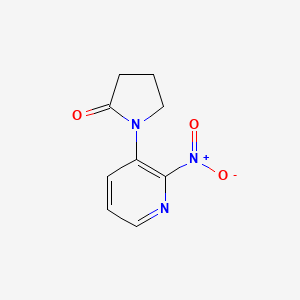
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromophenyl group at the 2-position and a carboxylate ester group at the 3-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromophenylboronic acid and 2-bromobenzofuran-3-carboxylic acid.
Esterification: The resulting product is then subjected to esterification using methanol and a catalyst such as sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and bases such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids.
Scientific Research Applications
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Biological Studies: Researchers investigate its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.
Benzofuran Derivatives: Other benzofuran derivatives with different substituents at various positions on the benzofuran ring.
Uniqueness
Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H11BrO3 |
|---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C16H11BrO3/c1-19-16(18)14-12-4-2-3-5-13(12)20-15(14)10-6-8-11(17)9-7-10/h2-9H,1H3 |
InChI Key |
RKODVXGDSXAHQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


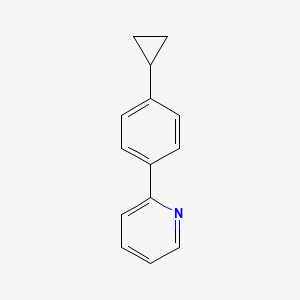
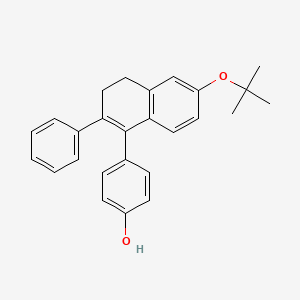
![Dimethyl [(2,2-Dimethyl-1,3-dioxan-5-yl)methyl]phosphonate](/img/structure/B13703279.png)

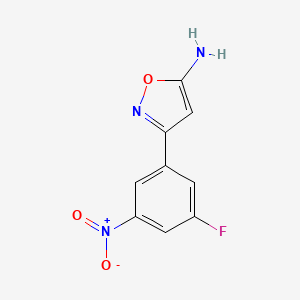


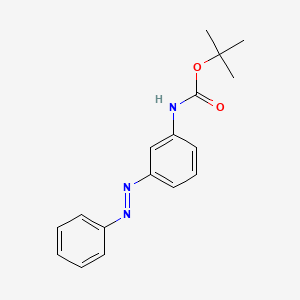
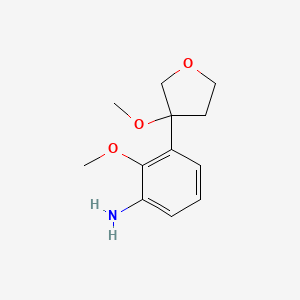
![1-[1-(3-Chloro-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13703327.png)
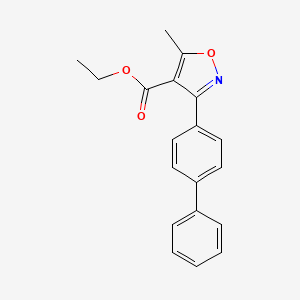
![7-Chloro-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13703342.png)
